3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one
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Overview
Description
3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that features a chlorophenyl group, an azepane ring, and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a dihalide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the azepane intermediate.
Formation of the Oxazolidinone Moiety: The final step involves the formation of the oxazolidinone ring through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its structural features suggest potential use as a pharmaceutical agent, possibly as an antimicrobial or anti-inflammatory drug.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3-Phenylazepan-1-yl)-2-oxoethyl)oxazolidin-2-one: Similar structure but lacks the chlorine atom on the phenyl ring.
3-(2-(3-(4-Methylphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one: Similar structure with a methyl group instead of a chlorine atom.
3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(2-(3-(4-Chlorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one can significantly influence its chemical properties, such as its reactivity and binding affinity in biological systems. This makes it unique compared to its analogs, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
3-[2-[3-(4-chlorophenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-15-6-4-13(5-7-15)14-3-1-2-8-19(11-14)16(21)12-20-9-10-23-17(20)22/h4-7,14H,1-3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGKAOKEHWSUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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